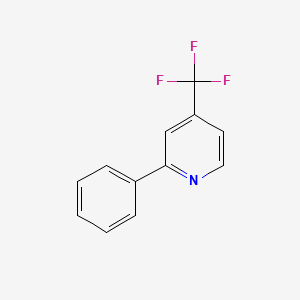

2-Phenyl-4-(trifluoromethyl)pyridine

説明

Structure

3D Structure

特性

IUPAC Name |

2-phenyl-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N/c13-12(14,15)10-6-7-16-11(8-10)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDAFVDCJUCVET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Chemical Transformations

Elucidation of Reaction Pathways and Intermediates

Radical Reaction Mechanisms in Cyclization Processes

Information specifically detailing the involvement of 2-Phenyl-4-(trifluoromethyl)pyridine in radical cyclization processes is not readily found in the surveyed literature. Generally, pyridyl moieties can participate in radical cyclizations, where the nitrogen atom and the trifluoromethyl group would influence the electron density of the aromatic system and, consequently, the reactivity of any radical intermediates. The trifluoromethyl group, being a strong electron-withdrawing group, would render the pyridine (B92270) ring electron-deficient, which could affect the regioselectivity and feasibility of intramolecular radical additions.

N-O Bond Cleavage Mechanistic Studies

There are no specific studies found that investigate the N-O bond cleavage mechanisms directly involving 2-Phenyl-4-(trifluoromethyl)pyridine. Research on related compounds, such as O-acyl oximes, demonstrates that N-O bond cleavage is a key step in the synthesis of some fluorinated pyridines, often facilitated by reductive systems. google.com This process typically involves the formation of an iminyl radical, which can then undergo further reactions like cyclization. For 2-Phenyl-4-(trifluoromethyl)pyridine itself to be involved in such a mechanism, it would likely need to be a product of a reaction initiated by N-O bond cleavage in a suitable precursor.

Hydrogen-Atom Transfer and Radical-Radical Cross-Coupling Pathways

Direct mechanistic studies concerning hydrogen-atom transfer (HAT) or radical-radical cross-coupling pathways for 2-Phenyl-4-(trifluoromethyl)pyridine are not available. In a general sense, HAT is a fundamental process in radical chemistry where a hydrogen atom is abstracted by a radical species. The C-H bonds of the phenyl or pyridyl rings of 2-Phenyl-4-(trifluoromethyl)pyridine could potentially undergo HAT, leading to the formation of aryl or heteroaryl radicals. These radicals could then participate in cross-coupling reactions. The electronic properties of the trifluoromethylpyridine ring would influence the bond dissociation energies of the C-H bonds, thereby affecting the kinetics of the HAT process.

Detailed Mechanistic Studies of Catalytic Systems

Transition Metal-Catalyzed C-H Functionalization Mechanisms

While transition metal-catalyzed C-H functionalization is a powerful tool for modifying aromatic compounds, specific studies detailing the mechanism of this process for 2-Phenyl-4-(trifluoromethyl)pyridine are absent from the searched literature. For related pyridine derivatives, C-H functionalization often proceeds via coordination of the pyridine nitrogen to the metal center, followed by cyclometalation or direct C-H activation. The trifluoromethyl group at the 4-position would significantly impact the electronic nature of the pyridine ring, making it more electron-deficient and potentially influencing the substrate's interaction with the metal catalyst.

Photocatalytic Reaction Mechanisms

Specific photocatalytic reaction mechanisms involving 2-Phenyl-4-(trifluoromethyl)pyridine as a substrate or a catalyst have not been described in the available research. Photocatalysis often involves the generation of radical ions or excited states upon light absorption. A molecule like 2-Phenyl-4-(trifluoromethyl)pyridine could potentially act as a photosensitizer or a substrate in such reactions. If it were a substrate, the trifluoromethyl group would influence its reduction or oxidation potential, which are key parameters in photocatalytic cycles.

Investigation of Isomerization and Regioisomerism Phenomena

The arrangement of substituents on the pyridine ring is a critical factor that governs the molecule's properties and reactivity. Consequently, investigations into isomerization and regioisomerism are central to the synthesis and application of compounds like 2-Phenyl-4-(trifluoromethyl)pyridine.

In the synthesis of substituted pyridines, achieving high regioselectivity is a significant challenge and a key focus of methodological development. For instance, the synthesis of 2-phenyl-4,6-bis(trifluoromethyl)pyridine through the reductive cyclization of O-acyl oximes with hexafluoroacetylacetone (B74370) is noted for its high regio- and chemo-selectivity. orgsyn.orgresearchgate.net This control over the position of the substituents is crucial for ensuring the desired isomer is produced.

Studies on related synthetic pathways reveal the factors that control the formation of regioisomers. During the formation of certain isoindolin-1-one (B1195906) derivatives, the position of substituents on the starting materials dictates the final position on the product. It has been observed that meta-substituted intermediates predominantly yield 5-substituted products, with only minor amounts of the 7-substituted regioisomers, a result attributed to steric hindrance effects. acs.org

Furthermore, mechanistic studies of catalytic reactions, such as the palladium-catalyzed fluorination of aryl triflates, indicate that multiple pathways can lead to the formation of regioisomeric products. acs.org In some cases, the ratio of these isomers remains unaffected by changes in catalyst concentration, suggesting that the formation of different regioisomers may have the same rate dependence on the catalyst. acs.org These investigations underscore that a separate, competing pathway is often responsible for the generation of the observed regioisomers. acs.org

Influence of Substituent Effects on Reaction Selectivity and Efficiency

The trifluoromethyl (CF₃) group at the 4-position of the pyridine ring, along with the phenyl group at the 2-position, exerts profound electronic and steric effects that significantly influence the molecule's reactivity, selectivity, and interactions. The CF₃ group is a strong electron-withdrawing group, primarily through a powerful inductive effect (σI = 0.42), while its resonance effect is minimal. researchgate.net This electronic character is a key determinant of the compound's behavior in chemical transformations.

Electronic Effects on Catalytic Activity

The electron-withdrawing nature of the 4-trifluoromethyl substituent directly impacts the electronic properties of the pyridine ring and, consequently, the efficiency of metal-catalyzed reactions. In iron-catalyzed C-C coupling reactions, pyridinophane ligands with electron-withdrawing groups (EWGs) at the 4-position, such as CF₃, lead to higher conversion yields compared to those with electron-donating groups (EDGs). nih.gov A direct correlation has been established between the Hammett Parameter (σₚ) of the substituent and the reaction yield, demonstrating that more electron-deficient pyridine rings enhance catalytic activity. nih.gov This is attributed to the EWG's ability to modulate the electronic properties and redox potential of the metal center involved in the catalytic cycle. nih.gov

Table 1: Effect of Pyridine 4-Substituent on Fe-Catalyzed C-C Coupling Yield

| Pyridine 4-Substituent | Hammett Parameter (σₚ) | Reaction Yield (%) nih.gov |

|---|---|---|

| -N(CH₃)₂ | -0.83 | 32 |

| -OCH₃ | -0.27 | 36 |

| -CH₃ | -0.17 | 42 |

| -H | 0.00 | 41 |

| -Cl | 0.23 | 54 |

| -CF₃ | 0.54 | 58 |

Influence on Biological Interactions and Molecular Recognition

Substituent effects are also critical in the context of medicinal chemistry, where they influence a molecule's ability to bind to biological targets. In the development of GABAA receptor positive allosteric modulators, grafting a 2-trifluoromethylpyridine moiety onto the nitrogen atom of an isoindolin-1-one scaffold resulted in a significant decrease in potency. acs.orgacs.org It is presumed that the low electron density of the trifluoromethyl-substituted pyridine ring disrupts crucial hydrophobic interactions within the receptor's binding pocket, thereby weakening the potentiating effect. acs.orgacs.org

Conversely, in other systems, the trifluoromethyl group can be beneficial for activity. In a series of cyclooxygenase-2 (COX-2) inhibitors, the presence of a trifluoromethyl group on the central pyridine ring was found to contribute to improved inhibitory activity. acs.org This enhancement is thought to arise from the CF₃ group acting as a hydrogen bond acceptor, strengthening the interaction with key amino acid residues like arginine-120 in the enzyme's active site. acs.org

Table 2: Influence of N-Aryl Substituent on GABAA Receptor Modulator Activity

| Compound | N-Aryl Substituent | EC₅₀ (α1β2γ2) [μM] acs.org |

|---|---|---|

| 34 | 2,4-dichlorophenyl | 0.05 |

| 41 | 2-chloropyridine | 4.85 |

| 42 | 2-trifluoromethylpyridine | 5.90 |

Steric Effects on Reaction Mechanisms

Beyond electronic influence, steric hindrance from substituents on the pyridine ring can dictate reaction pathways and efficiency. Studies on the interaction of substituted pyridines with the bulky Lewis acid B(C₆F₅)₃ show that ortho-substituents, such as a phenyl group, significantly impact adduct formation. acs.org Increased steric bulk at the ortho position can lead to longer, weaker bonds between the pyridine nitrogen and the boron center. acs.org In extreme cases of steric hindrance, such as with 2,6-disubstituted pyridines, adduct formation may be prevented entirely. acs.org

This steric influence is also critical in catalysis. For example, the effectiveness of 2,4-bis(trifluoromethyl)phenylboronic acid as a catalyst for dehydrative amidation is attributed to the ortho-trifluoromethyl group. rsc.org This substituent plays a key role by sterically preventing the amine nucleophile from coordinating to the boron atom of the active species, which in turn accelerates the desired amidation reaction. rsc.org Similarly, in nucleophilic aromatic substitution (SₙAr) reactions, steric hindrance can dramatically lower reaction rates. The reaction rate for N-methylaniline is reduced by a factor of 10⁵ compared to aniline, a decrease attributed to increased steric hindrance during both the formation of the intermediate and the subsequent proton transfer step. researchgate.net

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (1H NMR)

No experimental 1H NMR data for 2-Phenyl-4-(trifluoromethyl)pyridine has been found in the searched literature.

Fluorine-19 Nuclear Magnetic Resonance (19F NMR)

There is no available 19F NMR spectroscopic data for 2-Phenyl-4-(trifluoromethyl)pyridine in the reviewed sources.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS)

No high-resolution mass spectrometry data providing the exact mass of 2-Phenyl-4-(trifluoromethyl)pyridine could be located.

Vibrational Spectroscopy

Information regarding the infrared (IR) or Raman vibrational frequencies for 2-Phenyl-4-(trifluoromethyl)pyridine is not available in the public domain.

Fourier-transform Infrared (FT-IR) Spectroscopy

Fourier-transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule by measuring its absorption of infrared radiation. The resulting spectrum provides a molecular fingerprint, with specific peaks corresponding to the stretching and bending of different functional groups.

Detailed Research Findings:

Key expected vibrational modes would include:

Aromatic C-H Stretching: These vibrations from both the phenyl and pyridine (B92270) rings are expected to appear in the region of 3100-3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds within the pyridine and phenyl rings typically occur in the 1620-1400 cm⁻¹ range. For a related compound, 2-Phenyl-4,6-bis(trifluoromethyl)pyridine , characteristic peaks are observed at 1620, 1588, and 1462 cm⁻¹. orgsyn.org

C-F Stretching: The trifluoromethyl group is a strong absorber in the infrared spectrum. The C-F stretching vibrations are anticipated to produce very intense bands in the 1350-1100 cm⁻¹ region. For instance, 2-Phenyl-4,6-bis(trifluoromethyl)pyridine shows strong absorptions at 1280, 1199, and 1145 cm⁻¹, which are characteristic of the CF₃ group. orgsyn.org

Aromatic C-H Bending: Out-of-plane C-H bending vibrations for substituted benzene (B151609) and pyridine rings appear in the 900-675 cm⁻¹ region and are useful for determining the substitution pattern.

The following table presents predicted FT-IR peak assignments for 2-Phenyl-4-(trifluoromethyl)pyridine , based on data from similar compounds.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3070 | Medium | Aromatic C-H Stretch |

| ~1615 | Medium-Strong | Aromatic C=C and C=N Stretch |

| ~1580 | Medium | Aromatic C=C and C=N Stretch |

| ~1450 | Medium | Aromatic C=C and C=N Stretch |

| ~1320 | Strong | C-F Symmetric Stretch |

| ~1170 | Very Strong | C-F Asymmetric Stretch |

| ~1130 | Very Strong | C-F Asymmetric Stretch |

| ~840 | Medium-Strong | C-H Out-of-plane Bending |

| ~750 | Strong | C-H Out-of-plane Bending (Monosubstituted Phenyl) |

| ~690 | Strong | Ring Puckering |

Fourier-transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary vibrational technique to FT-IR. It relies on the inelastic scattering of monochromatic laser light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability.

Detailed Research Findings:

Specific FT-Raman data for 2-Phenyl-4-(trifluoromethyl)pyridine is not available. However, based on general principles, the FT-Raman spectrum would be expected to clearly show vibrations of the carbon skeleton.

Key expected features in the FT-Raman spectrum would include:

Ring Breathing Modes: The symmetric "breathing" vibrations of the pyridine and phenyl rings, which are often weak in the IR spectrum, typically give rise to strong, sharp bands in the Raman spectrum, expected around 1000 cm⁻¹.

C-C Stretching: The stretching vibrations of the bond linking the phenyl and pyridine rings would be observable.

CF₃ Group Vibrations: While the C-F stretches are strong in the IR, they are generally weaker in the Raman spectrum. However, symmetric C-F stretching and deformation modes would still be present.

Symmetry: For molecules with a center of symmetry, IR and Raman activities are mutually exclusive (a vibration is either IR active or Raman active, but not both). While 2-Phenyl-4-(trifluoromethyl)pyridine lacks a center of symmetry, some vibrations will be inherently stronger in Raman than in IR, and vice-versa, providing complementary information. researchgate.net

The table below outlines predicted FT-Raman shifts for 2-Phenyl-4-(trifluoromethyl)pyridine .

| Predicted Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3060 | Strong | Aromatic C-H Stretch |

| ~1610 | Strong | Aromatic C=C Stretch |

| ~1590 | Medium | Aromatic C=C Stretch |

| ~1030 | Medium | Phenyl C-H In-plane Bend |

| ~1000 | Very Strong | Phenyl Ring Breathing Mode |

| ~750 | Medium | CF₃ Symmetric Deformation |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. It is particularly useful for studying conjugated systems.

Detailed Research Findings:

The UV-Vis spectrum of 2-Phenyl-4-(trifluoromethyl)pyridine is expected to show absorptions characteristic of the conjugated π-system formed by the interconnected phenyl and pyridine rings. The spectrum of the parent molecule, 2-phenylpyridine (B120327) , in ethanol (B145695) shows absorption maxima (λ_max) at approximately 240 nm and 274 nm. nist.gov These bands are attributed to π → π* transitions within the aromatic system.

The introduction of a trifluoromethyl group at the 4-position of the pyridine ring is expected to influence the electronic spectrum. The CF₃ group is a strong electron-withdrawing group, which can affect the energies of the molecular orbitals. This typically results in a slight shift of the absorption bands. The electronic transitions are generally categorized as π → π* (from a bonding π orbital to an antibonding π* orbital) and n → π* (from a non-bonding orbital, like the one on the nitrogen atom, to an antibonding π* orbital). The n → π* transitions are typically weaker in intensity and may be obscured by the stronger π → π* bands or be blue-shifted in polar solvents.

The following table summarizes the expected UV-Vis absorption data for 2-Phenyl-4-(trifluoromethyl)pyridine in a common solvent like ethanol.

| Predicted λ_max (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Transition Type |

| ~245 | ~12,000 | π → π |

| ~280 | ~9,000 | π → π |

| ~310 | ~200 | n → π* |

X-ray Crystallography

Single-Crystal X-ray Diffraction for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net It provides definitive information on bond lengths, bond angles, and intermolecular interactions.

Detailed Research Findings:

A crystal structure for 2-Phenyl-4-(trifluoromethyl)pyridine has not been found in the public crystallographic databases. However, analysis of the expected structure and data from similar crystallized molecules allows for a detailed prediction of its solid-state characteristics.

A successful crystallographic analysis would reveal:

Molecular Conformation: The dihedral angle between the planes of the phenyl and pyridine rings is a key conformational feature. In many 2-phenylpyridine derivatives, the rings are not coplanar due to steric hindrance between the ortho-hydrogens. A significant twist would be expected.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would confirm the hybridizations and identify any strain or unusual electronic effects. The C-F bonds of the trifluoromethyl group would be expected to be in the range of 1.32-1.35 Å.

Intermolecular Interactions: The packing of molecules in the crystal lattice would likely be governed by a combination of van der Waals forces and weaker interactions such as C-H···N or C-H···F hydrogen bonds, and potentially π-π stacking interactions between the aromatic rings. The highly electronegative fluorine atoms of the CF₃ group could act as weak hydrogen bond acceptors.

The table below provides hypothetical, yet realistic, crystallographic data for 2-Phenyl-4-(trifluoromethyl)pyridine , based on common crystal systems for such organic molecules.

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 105 (for Monoclinic) |

| Volume (ų) | 1500 - 2000 |

| Z (molecules per unit cell) | 4 or 8 |

| Dihedral Angle (Phenyl-Pyridine) | 30 - 50° |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 2-Phenyl-4-(trifluoromethyl)pyridine at a molecular level. These methods are employed to determine the molecule's optimized geometry, electronic structure, and spectroscopic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for investigating the properties of pyridine (B92270) derivatives due to its balance of computational cost and accuracy. For molecules similar to 2-Phenyl-4-(trifluoromethyl)pyridine, such as other phenylpyridines and trifluoromethyl-substituted pyridines, DFT calculations are routinely used to explore their structural and electronic characteristics.

A common functional used for these types of calculations is the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional, often paired with basis sets like 6-31G(d,p) or the more extensive 6-311++G(d,p). For instance, studies on phenylpyridines have utilized the B3LYP/6-31++G(d,p) level of theory to calculate properties as a function of the dihedral angle between the phenyl and pyridine rings. These calculations reveal that the torsional angle and rotational barriers are influenced by a balance between π-electron delocalization, which favors a planar structure, and steric repulsion between adjacent hydrogen atoms, which favors a non-planar conformation.

In a related compound, 5-(trifluoromethyl)pyridine-2-thiol (B7722606), DFT calculations using both B3LYP and HSEH1PBE functionals with the 6-311+G(d,p) basis set have been performed to determine its optimized geometry and electronic properties. acs.org Such studies provide valuable data on bond lengths and angles, which are expected to be comparable in 2-Phenyl-4-(trifluoromethyl)pyridine, particularly concerning the trifluoromethyl-substituted pyridine ring. For example, the C-CF3 bond length and the internal angles of the pyridine ring are significantly influenced by the strong electron-withdrawing nature of the trifluoromethyl group.

The table below presents selected theoretical bond lengths and angles for a similar compound, 5-(trifluoromethyl)pyridine-2-thiol, calculated using DFT, which can serve as a reference for understanding the geometry of 2-Phenyl-4-(trifluoromethyl)pyridine. acs.org

| Parameter | B3LYP/6-311+G(d,p) | HSEH1PBE/6-311+G(d,p) |

|---|---|---|

| C-S Bond Length (Å) | 1.778 | 1.745 |

| C-CF3 Bond Length (Å) | 1.503 | 1.499 |

| S-C-N Angle (°) | 113.711 | 113.711 |

| S-C-C Angle (°) | 123.288 | 123.129 |

Ab Initio Methodologies

In addition to DFT, ab initio methods, which are based on first principles without empirical parameterization, are also employed. The Hartree-Fock (HF) method is a foundational ab initio technique used to approximate the many-electron wavefunction.

Studies on phenylpyridines have compared results from HF theory with those from DFT. researchgate.net For example, torsional barrier computations for 2-, 3-, and 4-phenylpyridine (B135609) have been performed at both the HF/6-31++G(d,p) and B3LYP/6-31++G(d,p) levels of theory. researchgate.net These calculations show that while both methods predict similar trends, the calculated values for properties like rotational barriers can depend significantly on the level of theory chosen. researchgate.net Generally, DFT methods like B3LYP are known to slightly overestimate π-electron delocalization compared to HF, leading to smaller predicted dihedral angles between the aromatic rings. researchgate.net

Electronic Structure and Reactivity Descriptors

The electronic properties of 2-Phenyl-4-(trifluoromethyl)pyridine dictate its reactivity and intermolecular interactions. Computational methods provide several key descriptors to characterize these properties.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For pyridine and its derivatives, the most negative potential is typically located on the nitrogen atom, making it the primary site for protonation and electrophilic interaction. ijcce.ac.ir In 2-Phenyl-4-(trifluoromethyl)pyridine, the presence of the highly electronegative trifluoromethyl group at the 4-position significantly influences the MEP. This group acts as a strong electron-withdrawing moiety, which would decrease the electron density on the pyridine ring, particularly at the nitrogen atom, compared to unsubstituted pyridine.

In computational studies of N-(2,3,5,6-Tetrafluoropyridin-4-yl) formamide (B127407), MEP analysis revealed that the fluorine atoms create regions of negative potential, while the hydrogen atoms of the formamide group are regions of positive potential. Similarly, for 2-Phenyl-4-(trifluoromethyl)pyridine, the MEP map would show a region of high negative potential around the nitrogen atom, albeit reduced by the CF3 group, and a region of positive potential associated with the phenyl ring's hydrogen atoms. The fluorine atoms of the trifluoromethyl group would also be surrounded by negative potential. The phenyl group itself would introduce further complexity to the potential map.

Dipole Moment and Polarizability Calculations

The dipole moment (μ) and polarizability (α) are crucial electronic properties that determine a molecule's interaction with electric fields and its bulk dielectric properties. These properties can be reliably calculated using DFT and ab initio methods.

For the series of phenylpyridines, computational studies have shown that the dipole moment and polarizability are dependent on the position of the nitrogen atom and the dihedral angle between the two rings. researchgate.net For 2-phenylpyridine (B120327), the calculated dipole moment is influenced by the relative orientation of the electron-rich pyridine nitrogen and the phenyl ring.

In the case of 2-Phenyl-4-(trifluoromethyl)pyridine, the large electronegativity difference between carbon and fluorine atoms in the CF3 group would induce a significant dipole moment component. Calculations on the related 5-(trifluoromethyl)pyridine-2-thiol molecule using the B3LYP/6-311+G(d,p) method yielded a dipole moment of 4.258 D and a mean polarizability of 14.611 x 10⁻²⁴ esu. acs.org These values are substantially higher than those for a reference molecule like urea (B33335), indicating significant charge separation and electron cloud deformability.

The table below summarizes the calculated electronic properties for 5-(trifluoromethyl)pyridine-2-thiol. acs.org

| Property | B3LYP/6-311+G(d,p) | HSEH1PBE/6-311+G(d,p) |

|---|---|---|

| Dipole Moment (μ) (D) | 4.258 | 4.275 |

| Mean Polarizability (α) (x 10⁻²⁴ esu) | 14.611 | 14.341 |

Hyperpolarizability and Non-Linear Optical (NLO) Properties

The first-order hyperpolarizability (β) is a measure of a molecule's second-order non-linear optical (NLO) response, which is important for applications in optoelectronics and photonics. Molecules with large hyperpolarizability values are potential candidates for NLO materials.

Computational studies on phenylpyridines have investigated their NLO properties, finding them to be generally low. researchgate.net However, the introduction of strong electron-donating or electron-withdrawing groups can significantly enhance the hyperpolarizability. The 2-Phenyl-4-(trifluoromethyl)pyridine system contains a π-conjugated backbone (phenyl-pyridine) and a strong electron-withdrawing group (CF3), which are features that can lead to enhanced NLO properties.

Calculations for 5-(trifluoromethyl)pyridine-2-thiol have shown a significant first hyperpolarizability value (β). acs.org The total hyperpolarizability (β_tot) was calculated to be 318.780 x 10⁻³² esu at the B3LYP/6-311+G(d,p) level, a value considerably larger than that of urea (a standard NLO reference material). acs.org This suggests that the combination of a trifluoromethyl group with a sulfur-containing pyridine ring leads to a substantial NLO response. acs.org A similar, though perhaps differently scaled, enhancement would be expected for 2-Phenyl-4-(trifluoromethyl)pyridine due to the push-pull nature of the electronic system.

The calculated first-order hyperpolarizability for 5-(trifluoromethyl)pyridine-2-thiol is presented below. acs.org

| Property | B3LYP/6-311+G(d,p) | HSEH1PBE/6-311+G(d,p) |

|---|---|---|

| First Hyperpolarizability (β_tot) (x 10⁻³² esu) | 318.780 | 308.932 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a wavefunction into a more intuitive picture of localized bonds and lone pairs, akin to a classical Lewis structure. uni-muenchen.dewikipedia.org This method allows for a quantitative examination of electron density distribution and donor-acceptor interactions. wikipedia.orgwisc.edu For 2-Phenyl-4-(trifluoromethyl)pyridine, NBO analysis reveals significant electronic interplay between the phenyl ring, the pyridine ring, and the trifluoromethyl group.

The analysis focuses on second-order perturbation theory to evaluate the stabilization energy, E(2), associated with delocalization from a filled (donor) NBO to an empty (acceptor) NBO. wisc.edu Larger E(2) values indicate stronger electronic delocalization. wisc.edu Key interactions within the molecule include:

π-Conjugation: Significant delocalization occurs from the π orbitals of the phenyl ring to the π* antibonding orbitals of the pyridine ring, and vice-versa. This π-π* interaction is fundamental to the electronic communication between the two aromatic systems.

Hyperconjugation: The potent electron-withdrawing trifluoromethyl (-CF3) group induces strong hyperconjugative effects. There are significant donor-acceptor interactions involving the C-F bonds. Electron density is also withdrawn from the pyridine ring into the σ* antibonding orbitals of the C-CF3 bond.

Lone Pair Delocalization: The nitrogen lone pair (nN) in the pyridine ring delocalizes into the antibonding π* orbitals of the ring itself (nN → πC=C and nN → πC=N), which is characteristic of aromatic N-heterocycles.

These interactions are quantified by their stabilization energies, as shown in the representative table below, derived from studies on analogous substituted pyridines. researchgate.netresearchgate.netnih.gov

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(Cphe-Cphe) | π(Cpyr-Cpyr) | ~15-25 | Inter-ring π-conjugation |

| π(Cpyr-Cpyr) | π(Cphe-Cphe) | ~5-10 | Inter-ring π-conjugation |

| LP(1) N | π(C2-C3) | ~20-30 | Lone pair delocalization |

| σ(Cpyr-Cpyr) | σ(C4-CF3) | ~3-6 | Sigma electron withdrawal by CF3 |

Note: The data presented are illustrative, based on typical values for substituted aromatic systems, to demonstrate the principles of NBO analysis.

Reaction Mechanism Modeling and Energy Profiling

Theoretical modeling is instrumental in mapping the reaction pathways for the synthesis of complex molecules like 2-Phenyl-4-(trifluoromethyl)pyridine. One effective synthetic route involves the cobalt-catalyzed [2+2+2] cycloaddition of a trifluoromethylated diyne with a nitrile (e.g., benzonitrile). nih.gov Computational studies can elucidate the reaction mechanism, identify intermediates and transition states, and calculate the associated energy barriers.

A proposed mechanism for this type of cycloaddition involves the following key steps nih.gov:

Catalyst Activation: A Cobalt(II) precatalyst is reduced in situ to an active Cobalt(I) species.

Oxidative Coupling: The active catalyst reacts with the diyne to form a cobaltacyclopentadiene intermediate.

Nitrile Coordination and Insertion: The nitrile coordinates to the cobalt center and subsequently inserts into a Co-C bond, forming a seven-membered cobaltacycle.

Reductive Elimination: This intermediate undergoes reductive elimination to release the final pyridine product and regenerate the active catalyst.

| Reaction Step | Description | Key Species |

|---|---|---|

| 1 | Formation of active catalyst | Co(I) complex |

| 2 | Oxidative coupling with diyne | Cobaltacyclopentadiene |

| 3 | Insertion of nitrile | Seven-membered cobaltacycle |

| 4 | Reductive elimination | 2-Phenyl-4-(trifluoromethyl)pyridine + Co(I) |

Conformational Analysis and Tautomerism Studies

Conformational Analysis: The primary conformational flexibility in 2-Phenyl-4-(trifluoromethyl)pyridine arises from the rotation around the single bond connecting the phenyl and pyridine rings. The dihedral angle between the planes of the two rings is the key parameter. Computational studies on sterically hindered biaryls show that substituents ortho to the inter-ring bond force the rings to twist out of planarity to minimize steric repulsion. researchgate.net In this molecule, the hydrogen atom at the 3-position of the pyridine ring and a hydrogen at the ortho-position of the phenyl ring create steric hindrance that prevents a fully planar conformation. The most stable conformation is therefore a twisted structure.

| Parameter | Description | Predicted Value |

|---|---|---|

| Dihedral Angle (C-C-C-N) | Angle between the phenyl and pyridine rings | ~30° - 50° |

| Rotational Barrier | Energy required to rotate to a planar conformation | ~4 - 8 kcal/mol |

Note: Values are estimates based on analogous 2-phenylpyridine systems.

Tautomerism Studies: Tautomers are structural isomers that readily interconvert, often through the migration of a proton. Common examples include keto-enol or imine-enamine tautomerism. orientjchem.org For 2-Phenyl-4-(trifluoromethyl)pyridine, there are no readily mobile acidic protons (like those on an -OH or -NH2 group) attached to the heterocyclic ring system. The structure is aromatic and electronically stable. Therefore, significant tautomerism is not expected to occur under standard conditions, and the molecule exists predominantly in the single aromatic form depicted. researchgate.netmdpi.com

Quantitative Structure-Property Relationship (QSPR) Studies based on Substituent Effects

QSPR models aim to correlate the chemical structure of a molecule with its physicochemical properties. nih.govyoutube.com The properties of 2-Phenyl-4-(trifluoromethyl)pyridine are heavily influenced by its two key substituents: the phenyl group and the trifluoromethyl group.

Phenyl Group: As a substituent, the phenyl group can engage in resonance and inductive effects. It is generally considered weakly electron-withdrawing by induction but can act as an electron donor or acceptor via resonance, depending on the electronic demands of the system. rsc.org

Trifluoromethyl Group: The -CF3 group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. It exerts a strong negative inductive effect (-I) and a moderate negative hyperconjugative effect (-H), deactivating the pyridine ring towards electrophilic attack and increasing its acidity (lowering the pKa of the conjugate acid). researchgate.net

These substituent effects collectively modulate properties like dipole moment, basicity (pKa), and redox potential. A QSPR analysis would compare these properties to parent compounds like pyridine and 2-phenylpyridine.

| Property | Effect of Phenyl Group (vs. Pyridine) | Effect of CF3 Group (vs. 2-Phenylpyridine) | Overall Predicted Effect |

|---|---|---|---|

| Basicity (pKa) | Slight decrease | Strong decrease | Significantly lower basicity than pyridine |

| Dipole Moment | Modifies magnitude and vector | Significant increase | High dipole moment |

| Reduction Potential | Makes reduction easier | Makes reduction much easier | Readily reduced compared to pyridine |

Solvent Effects on Electronic and Spectroscopic Properties (e.g., IEF-PCM Model)

The electronic and spectroscopic properties of a molecule can be significantly influenced by its solvent environment. numberanalytics.com Computational models like the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM) are used to simulate these effects by representing the solvent as a continuous dielectric medium. researchgate.netnih.gov This approach is effective for studying how solvent polarity affects properties like absorption spectra (solvatochromism). ucsb.edu

For 2-Phenyl-4-(trifluoromethyl)pyridine, which possesses a significant ground-state dipole moment due to the -CF3 group and the nitrogen atom, interactions with polar solvents are expected to be substantial. When the molecule absorbs UV-Visible light, it transitions from a ground electronic state (S0) to an excited state (S1). If the dipole moment of the excited state differs from that of the ground state, the solvent will reorganize to stabilize the new charge distribution.

Polar Solvents: Polar solvents like water or methanol (B129727) will strongly stabilize a more polar state. If the excited state is more polar than the ground state, polar solvents will lower its energy, leading to a red-shift (bathochromic shift) in the absorption maximum compared to a nonpolar solvent.

Nonpolar Solvents: In nonpolar solvents like hexane, solute-solvent interactions are weaker, and the observed spectrum is closer to the gas-phase behavior.

Computational studies using the IEF-PCM model can predict these solvatochromic shifts by calculating the electronic transition energies in different solvent continua. researchgate.netucsb.edu

| Solvent | Dielectric Constant (ε) | Predicted Effect on π → π* Transition |

|---|---|---|

| Hexane (Nonpolar) | ~1.9 | Baseline (high energy, short wavelength) |

| Dichloromethane (Polar Aprotic) | ~9.1 | Moderate red-shift |

| Methanol (Polar Protic) | ~33.0 | Significant red-shift |

| Water (Polar Protic) | ~80.1 | Strongest red-shift |

Note: The table illustrates the expected trend of solvatochromic shifts based on solvent polarity.

Applications of 2 Phenyl 4 Trifluoromethyl Pyridine in Advanced Materials and Catalysis

The unique electronic properties conferred by the electron-withdrawing trifluoromethyl group and the versatile coordination chemistry of the pyridine (B92270) ring make 2-Phenyl-4-(trifluoromethyl)pyridine a compound of significant interest in materials science and catalysis. Its applications span from the development of sophisticated coordination complexes for catalysis to its use as a core component in organic electronic devices and as a foundational building block for complex organic molecules.

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthetic Methodologies

The chemical industry's shift towards environmental stewardship has spurred research into greener synthetic routes for complex molecules. nih.gov Traditional methods for synthesizing trifluoromethylpyridines often involve high temperatures and harsh reagents. jst.go.jp Future research will prioritize the development of more sustainable protocols for 2-Phenyl-4-(trifluoromethyl)pyridine.

Key research goals in this area include:

Use of Greener Solvents: Replacing conventional organic solvents with greener alternatives like water or bio-based solvents such as PEG-400. nih.gov

Catalyst Innovation: Developing efficient, reusable heterogeneous catalysts to replace homogeneous ones, thereby simplifying product purification and reducing waste. nih.gov

Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the reactants into the final product, such as through cycloaddition reactions. researchgate.net

Mild Reaction Conditions: Employing methods that proceed at lower temperatures and pressures, reducing energy consumption. A notable example, while demonstrated on a related analogue, is the NH4I/Na2S2O4-mediated reductive cyclization of O-acyl oximes, which offers good yields and functional group compatibility under relatively mild conditions. orgsyn.orgresearchgate.net

Table 1: Comparison of Synthetic Approaches for Trifluoromethylated Pyridines

| Methodology | Key Features | Sustainability Advantages | Relevant Research Context |

|---|---|---|---|

| Traditional Vapor-Phase Halogenation/Fluorination | High temperatures (>300°C), transition metal catalysts. | Established industrial process. | Synthesis of intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine. nih.govjst.go.jp |

| Reductive Cyclization of O-acyl oximes | Utilizes a NH4I/Na2S2O4 system, proceeds under milder conditions. | Avoids harsh transition metals, good yields and selectivity. | Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine, adaptable for the target compound. orgsyn.orgresearchgate.net |

| Heterogeneous Catalysis | Use of supported nanocatalysts (e.g., CuO@C). | Catalyst is recoverable and reusable, often in greener solvents (e.g., PEG-400). | Demonstrated for synthesis of indazoles and quinazolines, with potential application to pyridine (B92270) systems. nih.gov |

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

To optimize reaction conditions and maximize yields, a detailed understanding of reaction kinetics and intermediate formation is crucial. Real-time reaction monitoring provides this insight. Future work on the synthesis of 2-Phenyl-4-(trifluoromethyl)pyridine will likely involve the integration of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR): Flow NMR spectroscopy is a powerful tool for non-invasive, real-time analysis. rsc.org For this specific compound, multinuclear NMR would be particularly insightful.

¹H NMR: To track the conversion of starting materials to the phenylpyridine product.

¹⁹F NMR: To directly monitor the environment of the trifluoromethyl group, which is a sensitive probe of electronic changes during the reaction. Stopped-flow benchtop ¹⁹F NMR systems have proven effective for quantitative monitoring of reactions involving fluorine-containing species. rsc.org

Raman Spectroscopy: In-situ Raman spectroscopy can monitor reactions in flow chemistry setups, identifying unique vibrational bands of reactants, intermediates, and products to track reaction progress without sample extraction. nih.gov

Ultrafast 2D NMR: Techniques like ultrafast 2D NMR could potentially identify and characterize transient, short-lived intermediates that are invisible to standard 1D methods, offering a much deeper mechanistic picture. nih.gov

Table 2: Potential Spectroscopic Probes for Synthesis Monitoring

| Technique | Information Gained | Advantages for this Compound |

|---|---|---|

| Flow ¹H NMR | Kinetics, reaction completeness, byproduct formation. | Non-invasive, quantitative. rsc.org |

| Flow ¹⁹F NMR | Direct monitoring of the -CF₃ group, intermediate detection. | High sensitivity to the fluorine environment, clean background. rsc.org |

| In-situ Raman | Real-time concentration profiles, optimization of flow conditions. | Compatible with high-pressure/temperature flow reactors, provides structural information. nih.gov |

| Ultrafast 2D NMR | Structural elucidation of transient intermediates. | Can provide detailed connectivity information on species with very short lifetimes. nih.gov |

Deeper Insights into Complex Mechanistic Pathways

While various methods exist for constructing substituted pyridines, the precise mechanistic steps are often inferred rather than directly observed. Future research should aim to elucidate the detailed reaction mechanism for the formation of 2-Phenyl-4-(trifluoromethyl)pyridine. For instance, in the reductive cyclization of ketoxime acetates with hexafluoroacetylacetone (B74370) (a pathway for a related compound), the proposed mechanism involves a cascade of radical reactions. orgsyn.org A deeper investigation could confirm the sequence of N–O bond cleavage, radical addition, cyclization, and aromatization.

Understanding these pathways allows for more rational control over reaction outcomes, including regioselectivity and the suppression of side products. Mechanistic studies could differentiate between competing pathways, such as intermolecular cycloadditions versus other condensation routes. nih.gov

Novel Applications in Functional Materials

While trifluoromethylpyridines are well-established in life sciences, their unique physicochemical properties—stemming from the combination of the aromatic pyridine ring and the electron-withdrawing, lipophilic trifluoromethyl group—make them attractive building blocks for functional materials. nih.govresearchoutreach.org Research into 2-Phenyl-4-(trifluoromethyl)pyridine could explore its use in:

Fluorinated Polymers: Incorporation of the compound as a monomer could lead to polymers with high thermal stability, chemical resistance, and specific hydrophobic properties, useful for advanced coatings or membranes. mdpi.com

Metal-Organic Frameworks (MOFs): The pyridine nitrogen atom is an excellent coordination site for metal ions. Using 2-Phenyl-4-(trifluoromethyl)pyridine as a ligand could create MOFs where the trifluoromethyl groups line the pores, creating a specific chemical environment for selective gas adsorption or separation. researchgate.net Fluorine-functionalized MOFs have shown unique adsorption properties. researchgate.net

Photocatalysts and Emissive Materials: Phenylpyridine derivatives are common ligands in photocatalysis and are central to many organic light-emitting diode (OLED) materials. strem.comstrem.com The electronic properties imparted by the trifluoromethyl group could be used to tune the photophysical characteristics (e.g., emission wavelength, quantum yield) of such materials. mdpi.com

Synergistic Integration of Experimental and Computational Approaches

The synergy between experimental synthesis and computational chemistry offers a powerful paradigm for modern chemical research. For 2-Phenyl-4-(trifluoromethyl)pyridine, this integration can accelerate discovery and deepen understanding.

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to map potential energy surfaces of proposed reaction pathways, calculate the energies of intermediates and transition states, and corroborate mechanisms suggested by spectroscopic monitoring. researchgate.net

Property Prediction: Computational methods can predict the electronic, photophysical, and material properties of novel structures incorporating the 2-Phenyl-4-(trifluoromethyl)pyridine motif before undertaking lengthy and costly synthesis. This can guide the design of new functional materials with targeted characteristics.

Spectroscopic Analysis: DFT and other theoretical methods can calculate NMR chemical shifts and vibrational frequencies, aiding in the assignment of complex spectra obtained during real-time reaction monitoring and confirming the structures of newly synthesized compounds. rsc.org This combined approach, where experimental results and theoretical predictions inform each other, is crucial for efficiently advancing the chemistry and application of this compound. researchgate.net

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-Phenyl-4-(trifluoromethyl)pyridine, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis of pyridine derivatives often involves nucleophilic substitution or coupling reactions. For example, similar trifluoromethylpyridine compounds are synthesized using dichloromethane as a solvent with NaOH to facilitate deprotonation and intermediate formation . Optimizing reaction conditions can include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) may enhance reactivity.

- Temperature control : Gradual heating (e.g., 40–60°C) minimizes side reactions.

- Catalyst use : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for phenyl group introduction .

- Yield Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization can achieve >95% purity .

Q. What analytical techniques are most effective for characterizing the purity and structure of 2-Phenyl-4-(trifluoromethyl)pyridine?

- Key Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl at C4, phenyl at C2) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>99%) .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 224.08) .

- Melting Point Analysis : Compare observed values (e.g., 123–124°C) to literature to confirm consistency .

Q. What safety precautions are critical when handling 2-Phenyl-4-(trifluoromethyl)pyridine in laboratory settings?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (P261 precaution) .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers (P403+P233 code) .

Advanced Research Questions

Q. How does the presence of the trifluoromethyl group influence the electronic properties and reactivity of 2-Phenyl-4-(trifluoromethyl)pyridine compared to non-fluorinated analogs?

- Electronic Effects : The strong electron-withdrawing nature of the -CF₃ group reduces electron density at the pyridine ring, enhancing electrophilic substitution at meta positions. This can be studied via:

- DFT Calculations : Compare charge distribution maps (e.g., lower electron density at C4 in trifluoromethyl derivatives) .

- Spectroscopic Analysis : ¹⁹F NMR to monitor deshielding effects (δ ~ -60 ppm for -CF₃) .

- Reactivity Impact : The -CF₃ group increases resistance to hydrolysis but enhances susceptibility to nucleophilic aromatic substitution at activated positions .

Q. What strategies can resolve discrepancies in reported physical properties (e.g., melting points) of 2-Phenyl-4-(trifluoromethyl)pyridine derivatives?

- Root Cause Analysis :

- Purity Differences : Impurities from synthetic byproducts (e.g., unreacted phenylboronic acid) can alter melting points. Use HPLC to quantify impurities .

- Polymorphism : Recrystallize the compound from different solvents (e.g., ethanol vs. hexane) to isolate stable crystalline forms .

- Standardization : Report melting points with heating rates (e.g., 1°C/min) and calibration against reference standards .

Q. In medicinal chemistry, how can 2-Phenyl-4-(trifluoromethyl)pyridine be utilized as a scaffold for designing enzyme inhibitors?

- Design Strategies :

- Bioisosteric Replacement : Replace -CF₃ with -Cl or -CH₃ to modulate lipophilicity (logP) and target binding .

- Structure-Activity Relationship (SAR) : Introduce substituents at the phenyl ring (e.g., -NH₂, -OCH₃) to enhance interactions with catalytic pockets (e.g., kinase ATP-binding sites) .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。